

Technical Guide: Spectroscopic Characterization of (4-Hydroxyphenyl)(phenyl)methanone-d5

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Compound of Interest

Compound Name: (4-Hydroxyphenyl)
(phenyl)methanone-d5

Cat. No.: B12400742

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Structural Definition & Isotopic Logic

- Chemical Name: (4-Hydroxyphenyl)(phenyl-d5)methanone^[1]
- CAS Number: 76478-47-2 (labeled); 1137-42-4 (unlabeled parent)
- Molecular Formula:
- Exact Mass: 203.11 (calculated using
,
)
- Structure: The molecule consists of two aromatic rings connected by a carbonyl group.
 - Ring A (Phenolic): Contains the 4-hydroxyl group.^{[2][3][4][5][6][7][8]} Non-deuterated ().
 - Ring B (Phenyl): Unsubstituted. Fully deuterated (

).

Strategic Importance of Label Placement

The placement of the deuterium atoms on the unsubstituted phenyl ring (Ring B) is chemically strategic. It avoids the exchangeable phenolic proton (which would be lost in protic solvents) and ensures the label is retained in the primary mass spectrometry fragments used for quantification.

Mass Spectrometry (LC-MS/MS) Data

Mass spectrometry provides the primary validation of isotopic incorporation. The fragmentation pattern distinguishes the d5-labeled standard from the endogenous analyte.

Theoretical & Observed Transitions (ESI+)

In Electrospray Ionization (Positive Mode), the molecule forms a protonated pseudo-molecular ion

Ion Type	Parent (Unlabeled)	d5-Labeled (IS)	Mass Shift ()	Structural Origin
Precursor Ion	199.1 m/z	204.1 m/z	+5 Da	Intact Molecule
Fragment 1 (Quantifier)	121.0 m/z	121.0 m/z	0 Da	(Ring A)
Fragment 2 (Qualifier)	105.0 m/z	110.0 m/z	+5 Da	(Ring B)
Fragment 3	77.0 m/z	82.0 m/z	+5 Da	(Ring B Phenyl)

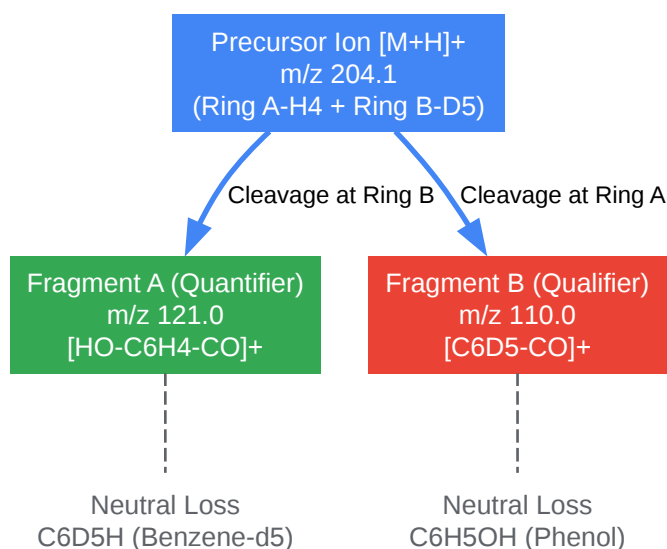
Mechanism of Fragmentation

The stability of the acylium ion drives fragmentation. The bond cleavage occurs on either side of the carbonyl carbon.

- Path A: Cleavage between Carbonyl and Ring B yields the hydroxybenzoyl cation (m/z 121). Since Ring A is not deuterated, this fragment has no mass shift.
- Path B: Cleavage between Carbonyl and Ring A yields the benzoyl cation (m/z 110). Since Ring B is deuterated, this fragment shifts by +5 Da.

Critical Validation Step: If your spectrum shows a significant signal at m/z 105 for the d5-standard, it indicates the presence of unlabeled impurity (d0).

Visualization: Fragmentation Pathway



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Figure 1: ESI+ Fragmentation pathway showing the origin of mass-shifted and non-shifted ions.

Experimental Protocol: LC-MS/MS Optimization

- Solvent: Methanol/Water (50:50) with 0.1% Formic Acid.
- Concentration: 1 µg/mL (Direct Infusion).
- Source Parameters:
 - Ionization: ESI Positive.

- Spray Voltage: 3500 V.
- Capillary Temp: 300°C.
- Collision Energy (CE): Ramp CE from 10 to 40 eV to maximize the abundance of m/z 121 and 110.

Nuclear Magnetic Resonance (NMR) Data

NMR confirms the absence of protons on Ring B, validating the "d5" isotopic purity.

NMR Spectrum (400 MHz, DMSO-)

In the parent compound, the aromatic region is complex due to the overlap of Ring A and Ring B protons. In the d5-labeled compound, Ring B is silent, dramatically simplifying the spectrum.

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Difference from Parent
10.45	Broad Singlet	1H	Phenolic -OH	Unchanged
7.68	Doublet ()	2H	Ring A (H-2, H-6)	Simplified (No overlap with Ring B)
6.90	Doublet ()	2H	Ring A (H-3, H-5)	Unchanged
7.50 - 7.80	ABSENT	0H	Ring B (Phenyl)	Diagnostic Loss of 5H

Interpretation: The spectrum should display a clean AA'BB' system (two doublets) for the hydroxyphenyl ring. Any signals in the 7.50–7.60 ppm range (multiplets) indicate incomplete deuteration (

impurities).

NMR Spectrum (100 MHz, DMSO-)

Deuteration causes signal splitting (C-D coupling) and isotope shifts.

- Carbonyl (C=O): ~194.5 ppm (Singlet).
- Ring A (Phenol): Sharp singlets at ~162.0 (C-OH), 132.5, 129.0, 115.5 ppm.
- Ring B (Deuterated):
 - Signals will appear as triplets ().
 - Intensity will be significantly lower due to the lack of Nuclear Overhauser Effect (NOE) and splitting.
 - Chemical shifts will be slightly upfield (0.1–0.5 ppm) compared to the parent.

Infrared Spectroscopy (IR) Data

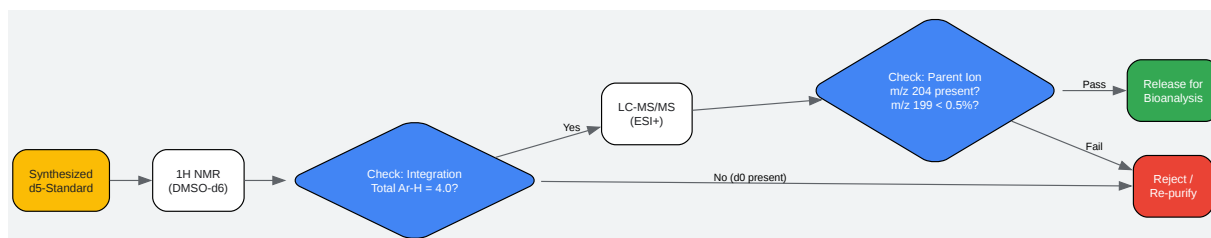
IR spectroscopy provides a rapid "fingerprint" check for the Carbon-Deuterium bond.

Functional Group	Wavenumber ()	Note
O-H Stretch	3200 – 3400	Broad, strong (Phenol).
C-D Stretch	2260 – 2280	Diagnostic. Absent in unlabeled parent.
C=O Stretch	1640 – 1650	Conjugated ketone.
C=C Aromatic	1590 – 1610	Ring breathing.
C-H Stretch	3050	Weak (only from Ring A).

Protocol: Use ATR (Attenuated Total Reflectance) on the neat solid. The appearance of the band at ~2270 cm^{-1} confirms deuteration.

Summary of Validation Workflow

This diagram outlines the logical flow for certifying the material before use in bioanalysis.



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Figure 2: Quality Control decision tree for **(4-Hydroxyphenyl)(phenyl)methanone-d5**.

References

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Sources

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